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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-oxoacetic

acid

Cat. No.: B1329893 Get Quote

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for the aromatic ketoacid, 2-(4-Chlorophenyl)-2-oxoacetic acid. The

information is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis.

Introduction
2-(4-Chlorophenyl)-2-oxoacetic acid, also known as 4-chlorophenylglyoxylic acid, is a

chemical compound of interest in various research and development sectors. Its structural

elucidation and characterization are fundamental for its application. This document compiles

and presents the available ¹H NMR, ¹³C NMR, and IR spectroscopy data, along with the

methodologies for their acquisition.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of 2-(4-Chlorophenyl)-2-oxoacetic acid provides insights into the

proton environment of the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

8.32 Doublet (d) 2H

Aromatic protons

ortho to the carbonyl

group

8.10 Broad Singlet (br s) 1H
Carboxylic acid proton

(-COOH)

7.53 Doublet (d) 2H

Aromatic protons

meta to the carbonyl

group

Solvent: CDCl₃

¹³C NMR Spectroscopy Data
While specific experimental ¹³C NMR data for 2-(4-Chlorophenyl)-2-oxoacetic acid is not

readily available in the public domain, the expected chemical shifts can be predicted based on

the functional groups present and data from analogous compounds.

Chemical Shift (δ) ppm (Predicted) Carbon Atom Assignment

180 - 185 Carboxylic acid carbonyl carbon (-COOH)

190 - 200 Ketone carbonyl carbon (-C=O)

135 - 145
Aromatic carbon attached to the carbonyl group

(C-1)

130 - 135
Aromatic carbons ortho to the carbonyl group

(C-2, C-6)

128 - 130
Aromatic carbons meta to the carbonyl group

(C-3, C-5)

138 - 142
Aromatic carbon attached to the chlorine atom

(C-4)
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IR Spectroscopy Data
The infrared spectrum of 2-(4-Chlorophenyl)-2-oxoacetic acid is characterized by the

vibrational frequencies of its functional groups. The following table outlines the expected

characteristic absorption bands.

Wavenumber (cm⁻¹)
(Expected)

Functional Group Vibrational Mode

3500 - 2500 (broad) O-H Stretching (in carboxylic acid)

1720 - 1680 C=O Stretching (in ketone)

1710 - 1680 C=O Stretching (in carboxylic acid)

1600 - 1450 C=C Aromatic ring stretching

1320 - 1210 C-O Stretching (in carboxylic acid)

850 - 800 C-H
Aromatic out-of-plane bending

(para-substituted)

800 - 600 C-Cl Stretching

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: A sample of 2-(4-Chlorophenyl)-2-oxoacetic acid (typically 5-10 mg for

¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is

often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: NMR spectra are recorded on a spectrometer operating

at a specific frequency for the respective nucleus (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).
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¹H NMR: A standard single-pulse experiment is typically performed. Key parameters include

a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise

ratio.

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance

the signal of carbon atoms. A larger number of scans (e.g., 1024 or more) is usually required

due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of the solid sample (1-2 mg) is ground to a fine powder using an agate

mortar and pestle.

Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

The sample and KBr are thoroughly mixed and ground together.

The mixture is then transferred to a pellet press, and pressure is applied to form a thin,

transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier

Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of

4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment is recorded first

and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-(4-Chlorophenyl)-2-oxoacetic acid.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Conclusion

2-(4-Chlorophenyl)-2-oxoacetic acid

Dissolve in Deuterated Solvent Prepare KBr Pellet

1H and 13C NMR Acquisition FTIR Spectrum Acquisition

Process NMR Data (FT, Phasing, Baseline Correction) Process IR Data (Baseline Correction, Peak Picking)

Interpret NMR Spectra (Chemical Shifts, Multiplicity) Interpret IR Spectrum (Functional Group Analysis)

Structural Elucidation

Click to download full resolution via product page

Spectroscopic Analysis Workflow

To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Chlorophenyl)-2-oxoacetic
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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